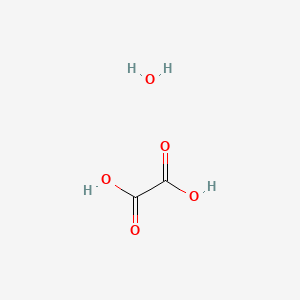

Oxalic acid dihydrate

Vue d'ensemble

Description

It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.

Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

Analyse Des Réactions Chimiques

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid under suitable conditions.

Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium amalgam.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Neutralization: Sodium oxalate, potassium oxalate.

Applications De Recherche Scientifique

Oxalic acid dihydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .

Comparaison Avec Des Composés Similaires

Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

Disodium Oxalate: A salt of oxalic acid used as a standard in volumetric analysis.

Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.

Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .

Propriétés

Formule moléculaire |

C2H4O5 |

|---|---|

Poids moléculaire |

108.05 g/mol |

Nom IUPAC |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

Clé InChI |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

SMILES canonique |

C(=O)(C(=O)O)O.O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.